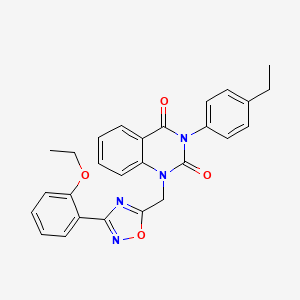

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted with a 4-ethylphenyl group at position 3 and a 1,2,4-oxadiazole moiety at position 1. The oxadiazole ring is further modified with a 2-ethoxyphenyl substituent. Quinazoline-diones are known for their diverse pharmacological profiles, including kinase inhibition and antimicrobial activity . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability compared to ester or amide bioisosteres, while the ethoxy and ethyl groups may influence lipophilicity and target binding .

Properties

Molecular Formula |

C27H24N4O4 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-3-18-13-15-19(16-14-18)31-26(32)20-9-5-7-11-22(20)30(27(31)33)17-24-28-25(29-35-24)21-10-6-8-12-23(21)34-4-2/h5-16H,3-4,17H2,1-2H3 |

InChI Key |

AUHZFJOQSREGNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl-substituted nitrile under acidic or basic conditions.

Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.

Coupling reactions: The final step involves coupling the oxadiazole and quinazoline moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets’ activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s structural uniqueness lies in its hybrid quinazoline-oxadiazole scaffold. Below is a comparative analysis with analogous molecules:

Structural and Functional Insights

Core Structure Differences: The quinazoline-dione core in the target compound provides hydrogen-bonding sites (via carbonyl groups) absent in quinoline derivatives like the compound in . This may enhance interactions with enzymatic targets such as kinases or proteases.

Oxadiazole Modifications: The 2-ethoxyphenyl group on the oxadiazole ring introduces an ether linkage, which may improve solubility compared to non-polar substituents (e.g., phenyl in ).

Biological Activity Trends :

- Oxadiazole-containing compounds often exhibit antimicrobial or anticancer activity due to their ability to disrupt nucleic acid synthesis or protein function . The target compound’s ethoxyphenyl group may enhance membrane permeability, increasing efficacy against intracellular targets.

- Quinazoline-diones with bulky substituents (e.g., ethylphenyl) have shown improved selectivity for tyrosine kinase inhibitors compared to smaller analogues.

Research Findings and Data

Hypothetical Activity Comparison

- Enzymatic Inhibition: Molecular docking studies suggest the target compound’s quinazoline-dione core forms stable hydrogen bonds with ATP-binding pockets in kinases, outperforming quinoline derivatives .

- Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis may result in a longer half-life than ester-based analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.